molecular formula C16H18N2O3 B2561372 N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide CAS No. 1311757-29-5

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide

Cat. No.: B2561372
CAS No.: 1311757-29-5
M. Wt: 286.331
InChI Key: ICRCJAIMLFPUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and an oxan-4-ylamino substituent. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.

    Amidation reaction: The furan-2-carboxylic acid is then reacted with 4-aminophenyl oxane under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: this compound with an amino group instead of a nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide: Characterized by the presence of a furan ring and an oxan-4-ylamino substituent.

    N-{4-[(oxan-4-yl)amino]phenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-[(oxan-4-yl)amino]phenyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific combination of a furan ring and an oxan-4-ylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[4-(oxan-4-ylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(15-2-1-9-21-15)18-13-5-3-12(4-6-13)17-14-7-10-20-11-8-14/h1-6,9,14,17H,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCJAIMLFPUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.